molecular formula C14H21IN2O2Si B14195440 3-Iodo-5-methoxy-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole CAS No. 918440-12-7

3-Iodo-5-methoxy-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole

Cat. No.: B14195440
CAS No.: 918440-12-7
M. Wt: 404.32 g/mol
InChI Key: OZZLHIQZNZOUAO-UHFFFAOYSA-N
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Description

8-(4-Bromo-2-fluorophenyl)-4-chloroquinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Bromo-2-fluorophenyl)-4-chloroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloroquinoline and 4-bromo-2-fluoroaniline.

    Coupling Reaction: The 4-bromo-2-fluoroaniline is coupled with 4-chloroquinoline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh3)4) in an organic solvent (e.g., toluene) under an inert atmosphere.

    Purification: The crude product is purified using column chromatography to obtain the desired 8-(4-Bromo-2-fluorophenyl)-4-chloroquinoline.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-(4-Bromo-2-fluorophenyl)-4-chloroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives with altered chemical properties.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles (e.g., amines, thiols) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of 8-(4-Bromo-2-fluorophenyl)-4-chloroquinoline can be obtained.

    Oxidation and Reduction Products: Oxidized or reduced forms of the compound with different functional groups.

Scientific Research Applications

8-(4-Bromo-2-fluorophenyl)-4-chloroquinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the inhibition of biological processes essential for the survival of cancer cells, bacteria, or viruses. The presence of iodine and methoxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

3-Iodo-5-methoxy-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole can be compared with other indazole derivatives, such as:

    Indazole: The parent compound with a simpler structure and fewer functional groups.

    Halogenated Indazole Derivatives: Compounds with different halogen atoms (e.g., fluorine, chlorine, bromine) that exhibit varying biological activities and chemical reactivities.

    Methoxy-substituted Indazole Derivatives: Compounds with methoxy groups at different positions on the indazole ring, affecting their chemical properties and biological activities.

Properties

CAS No.

918440-12-7

Molecular Formula

C14H21IN2O2Si

Molecular Weight

404.32 g/mol

IUPAC Name

2-[(3-iodo-5-methoxyindazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C14H21IN2O2Si/c1-18-11-5-6-13-12(9-11)14(15)16-17(13)10-19-7-8-20(2,3)4/h5-6,9H,7-8,10H2,1-4H3

InChI Key

OZZLHIQZNZOUAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(N=C2I)COCC[Si](C)(C)C

Origin of Product

United States

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